molecular formula C7H3BrFNO3 B15130923 5-Bromo-3-fluoro-2-nitrobenzaldehyde

5-Bromo-3-fluoro-2-nitrobenzaldehyde

Cat. No.: B15130923
M. Wt: 248.01 g/mol
InChI Key: FUNKFPASRBMVHD-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-nitrobenzaldehyde is a multifunctional aromatic aldehyde featuring bromine, fluorine, and nitro substituents at positions 5, 3, and 2, respectively. This compound belongs to the benzaldehyde derivative family, where the aldehyde group (-CHO) at position 1 serves as a reactive site for nucleophilic additions or condensations. The electron-withdrawing nitro (-NO₂) and halogen (Br, F) groups significantly influence its electronic properties, solubility, and reactivity. Such derivatives are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatility in cross-coupling reactions and functional group transformations.

Properties

Molecular Formula

C7H3BrFNO3

Molecular Weight

248.01 g/mol

IUPAC Name

5-bromo-3-fluoro-2-nitrobenzaldehyde

InChI

InChI=1S/C7H3BrFNO3/c8-5-1-4(3-11)7(10(12)13)6(9)2-5/h1-3H

InChI Key

FUNKFPASRBMVHD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=O)[N+](=O)[O-])F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoro-2-nitrobenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination of 3-fluorobenzaldehyde followed by nitration. The reaction conditions often include:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-fluoro-2-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, tin(II) chloride, hydrochloric acid.

    Substitution: Amines, thiols, base catalysts.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

Scientific Research Applications

5-Bromo-3-fluoro-2-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-2-nitrobenzaldehyde is primarily determined by its functional groups:

Comparison with Similar Compounds

Structural Comparisons

Key Structural Analogues:

4-Bromo-3-nitrobenzaldehyde (C₇H₄BrNO₃): Substituents: Bromine (4-position), nitro (3-position), aldehyde (1-position). Key Difference: Lacks fluorine, altering electronic effects and steric hindrance compared to the target compound .

3-Bromo-5-fluoro-2-nitrobenzoic Acid (C₇H₃BrFNO₄): Substituents: Bromine (3), fluorine (5), nitro (2), and carboxylic acid (-COOH) at position 1. Key Difference: Carboxylic acid group replaces aldehyde, enhancing hydrophilicity and acidity .

3-Bromo-5-fluoro-4-nitrobenzotrifluoride (C₇H₂BrF₄NO₂): Substituents: Bromine (3), fluorine (5), nitro (4), and trifluoromethyl (-CF₃) at position 1. Key Difference: Trifluoromethyl group increases lipophilicity and thermal stability compared to the aldehyde functionality .

5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde (C₈H₃BrF₄O):

  • Substituents: Bromine (5), fluorine (2), trifluoromethyl (3), aldehyde (1).
  • Key Difference: Trifluoromethyl group introduces steric bulk and electron-withdrawing effects distinct from nitro substituents .

Physicochemical Properties

Comparative Data Table:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituent Positions Purity (%)
5-Bromo-3-fluoro-2-nitrobenzaldehyde (Target) C₇H₃BrFNO₃ ~248 Aldehyde, NO₂, Br, F 5-Br, 3-F, 2-NO₂ -
4-Bromo-3-nitrobenzaldehyde C₇H₄BrNO₃ 229.01 Aldehyde, NO₂, Br 4-Br, 3-NO₂ 97
3-Bromo-5-fluoro-2-nitrobenzoic Acid C₇H₃BrFNO₄ 264.00 Carboxylic acid, NO₂, Br, F 3-Br, 5-F, 2-NO₂ 88
5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde C₈H₃BrF₄O 271.01 Aldehyde, CF₃, Br, F 5-Br, 2-F, 3-CF₃ 97
3-Bromo-5-fluoro-4-nitrobenzotrifluoride C₇H₂BrF₄NO₂ 287.99 CF₃, NO₂, Br, F 3-Br, 5-F, 4-NO₂ -
Notes:
  • The target compound’s molecular weight (~248 g/mol) is intermediate between bromo-nitrobenzaldehydes and trifluoromethyl analogs.
  • Fluorine’s electronegativity enhances polarity and metabolic stability compared to non-fluorinated analogs .

Reactivity Trends:

Nitro Group : Directs electrophilic substitution to meta/para positions. In this compound, the nitro group at position 2 deactivates the ring, favoring reactions at position 4 or 6 .

Bromine : Facilitates Suzuki-Miyaura cross-coupling reactions, a feature shared with 4-Bromo-3-nitrobenzaldehyde .

Aldehyde Group : Participates in condensation reactions (e.g., forming Schiff bases), contrasting with carboxylic acid or trifluoromethyl analogs, which prioritize acid-base or steric interactions .

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